molecular formula C30H42N6O8S B562820 D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- CAS No. 100929-50-8

D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-

Cat. No.: B562820
CAS No.: 100929-50-8
M. Wt: 646.8 g/mol
InChI Key: CGDQCNFNHZVTLN-AUTZVVGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled using activating agents like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. Key factors include the choice of resin, coupling reagents, and solvents, as well as the control of reaction times and temperatures .

Chemical Reactions Analysis

Types of Reactions

D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to produce analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: A pentapeptide with a similar structure but with leucine instead of methionine.

    Met-enkephalin: Another pentapeptide with methionine in the fifth position, similar to D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-.

    Beta-endorphin: A longer peptide with a similar N-terminal sequence.

Uniqueness

D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- is unique due to its specific sequence and the presence of D-alanine, which can confer different biological activities compared to its L-alanine counterpart. This uniqueness makes it valuable for studying stereochemistry and its effects on peptide function .

Properties

CAS No.

100929-50-8

Molecular Formula

C30H42N6O8S

Molecular Weight

646.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S.C2H4O2/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40);1H3,(H,3,4)/t17-,21+,22+,23+;/m1./s1

InChI Key

CGDQCNFNHZVTLN-AUTZVVGKSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

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